5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline 5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline
Brand Name: Vulcanchem
CAS No.: 942474-25-1
VCID: VC8155475
InChI: InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)10-3-4-12(11(13)9-10)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3
SMILES: CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.37 g/mol

5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline

CAS No.: 942474-25-1

Cat. No.: VC8155475

Molecular Formula: C12H19N3O2S

Molecular Weight: 269.37 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Methylpiperazin-4-yl)-2-methylsulfonylaniline - 942474-25-1

Specification

CAS No. 942474-25-1
Molecular Formula C12H19N3O2S
Molecular Weight 269.37 g/mol
IUPAC Name 5-(4-methylpiperazin-1-yl)-2-methylsulfonylaniline
Standard InChI InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)10-3-4-12(11(13)9-10)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3
Standard InChI Key PBZZYGNLAYOKNJ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C=C2)S(=O)(=O)C)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₁₂H₁₉N₃O₂S and a molecular weight of 293.36 g/mol . Key structural features include:

  • A methylsulfonyl group (-SO₂CH₃) at position 2, enhancing electrophilicity and hydrogen-bonding capacity.

  • A 1-methylpiperazine moiety at position 5, contributing to solubility and receptor interaction .

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar organic solvents
Hazard ClassificationIrritant (H315, H319, H335)

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A representative route involves:

  • Sulfonation: Introduction of the methylsulfonyl group to 2-nitroaniline.

  • Reduction: Conversion of the nitro group to an amine.

  • Piperazine Coupling: Reaction with 1-methylpiperazine under basic conditions .

Table 2: Key Synthetic Intermediates

IntermediateRoleReference
2-Nitro-5-bromoanilineElectrophilic aromatic precursor
1-MethylpiperazineNucleophile for substitution

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.2–8.1 ppm), with piperazine methyl singlet at δ 2.3 ppm .

  • MS (ESI+): Molecular ion peak at m/z 294.1 [M+H]⁺ .

Biological Activity and Applications

Acetylcholinesterase (AChE) Inhibition

Structural analogs, such as benzothiazole-piperazine hybrids, exhibit AChE inhibition (IC₅₀ = 5.24–14.59 μM) . The methylpiperazine moiety likely interacts with the peripheral anionic site (PAS) of AChE, while the sulfonyl group enhances binding affinity .

Protein Kinase Inhibition

Related compounds (e.g., 1-(5-isoquinolinesulfonyl)-2-methylpiperazine) demonstrate protein kinase C (PKC) inhibition, suggesting potential anticancer applications .

Table 3: Comparative Bioactivity of Analogues

CompoundTargetIC₅₀/ActivitySource
5-(1-Methylpiperazin-4-yl)-2-methylsulfonylanilineAChE (predicted)Not quantified
1-(5-Isoquinolinesulfonyl)-2-methylpiperazinePKC10–100 nM

Future Perspectives

Multitarget Drug Development

The dual pharmacophore (sulfonyl and piperazine) positions this compound as a candidate for multitarget ligands in Alzheimer’s disease, combining AChE inhibition with anti-amyloid-β aggregation .

Structural Optimization

  • Piperazine Modifications: Introducing bulkier substituents (e.g., piperonyl) may enhance AChE affinity .

  • Sulfone Bioisosteres: Replacing -SO₂CH₃ with -PO₃H₂ could improve blood-brain barrier penetration .

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